![molecular formula C18H19N5O3S B2532386 N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1251632-25-3](/img/structure/B2532386.png)
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Design and Synthesis of Antimycobacterial Agents
A study by Lv et al. (2017) explored the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, demonstrating significant antimycobacterial activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. The research highlighted the potential of these compounds, particularly those with specific substituents, as potent scaffolds for antimycobacterial drugs, suggesting a promising direction for further structure-activity relationship (SAR) studies to enhance their therapeutic efficacy against tuberculosis (Lv et al., 2017).
Advancements in Antituberculosis Therapy
Another pivotal study by Wu et al. (2016) introduced a series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, which showed exceptional in vitro activity against drug-susceptible H37Rv strain and two clinically isolated multidrug-resistant Mycobacterium tuberculosis strains. The findings from this research underscore the therapeutic potential of these compounds as new antitubercular agents, with compound 10j, in particular, displaying favorable safety and pharmacokinetic profiles. This opens new avenues for the development of effective treatments for tuberculosis, including drug-resistant forms (Wu et al., 2016).
Antioxidant and Antimicrobial Applications
Synthesis and Antioxidant Activity
Research by Ahmad et al. (2012) focused on the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showcasing their antioxidant properties. The compounds were found to exhibit moderate to significant radical scavenging activity, indicating their potential as antioxidant agents. This study contributes to the understanding of the structure-activity relationships in designing antioxidant compounds and opens up possibilities for their application in combating oxidative stress-related diseases (Ahmad et al., 2012).
Antimicrobial and Antituberculosis Agents
The work by Moraski et al. (2011) introduced a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide with potent anti-tuberculosis activity against various strains, including multi- and extensive drug-resistant strains. The study highlighted the selective potency and favorable pharmacokinetics of these compounds, marking them as promising candidates for the development of new anti-TB agents. This research enriches the pool of potential antimicrobial and antituberculosis compounds, contributing to the ongoing fight against infectious diseases (Moraski et al., 2011).
Propiedades
IUPAC Name |
N-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-11-16(27-12(2)20-11)14-6-7-15(22-21-14)26-10-8-19-17(24)13-5-4-9-23(3)18(13)25/h4-7,9H,8,10H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUHDLCENTGLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CN(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.